6-(4-methylphenyl)sulfanyl-7H-purine
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Overview
Description
6-(4-methylphenyl)sulfanyl-7H-purine is a chemical compound with the molecular formula C12H10N4S. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA. The compound features a sulfanyl group attached to the purine ring, which is further substituted with a 4-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylphenyl)sulfanyl-7H-purine typically involves the reaction of 6-chloropurine with 4-methylthiophenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in 6-(4-methylphenyl)sulfanyl-7H-purine can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding a purine derivative.
Substitution: The methyl group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the sulfanyl group.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-methylphenyl)sulfanyl-7H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential interactions with biological macromolecules, including enzymes and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)sulfanyl-7H-purine is not fully understood. it is believed to interact with purine-binding proteins and enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
6-(4-bromophenyl)sulfanyl-7H-purine: Similar structure but with a bromine atom instead of a methyl group.
6-(4-chlorophenyl)sulfanyl-7H-purine: Similar structure but with a chlorine atom instead of a methyl group.
6-(4-nitrophenyl)sulfanyl-7H-purine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
6-(4-methylphenyl)sulfanyl-7H-purine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, making it more or less soluble in different solvents, and can also impact its interaction with biological targets.
Properties
CAS No. |
5444-08-6 |
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Molecular Formula |
C12H10N4S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
6-(4-methylphenyl)sulfanyl-7H-purine |
InChI |
InChI=1S/C12H10N4S/c1-8-2-4-9(5-3-8)17-12-10-11(14-6-13-10)15-7-16-12/h2-7H,1H3,(H,13,14,15,16) |
InChI Key |
PVQBKEDASIBTAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC=NC3=C2NC=N3 |
Origin of Product |
United States |
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